

Application Notes and Protocols for Calcium Mobilization Assay Using WAY-161503

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Compound of Interest

Compound Name: (Rac)-WAY-161503 hydrochloride

Cat. No.: B160667

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Introduction

WAY-161503 is a potent and selective agonist for the serotonin 5-HT_{2B} and 5-HT_{2C} receptors. [1][2] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that results in the mobilization of intracellular calcium.[1][3] This application note provides a detailed protocol for measuring WAY-161503-induced calcium mobilization in living cells using a fluorescent calcium indicator, Fluo-4 AM. This assay is a valuable tool for studying the pharmacology of 5-HT_{2C} receptor agonists and for screening compound libraries for novel modulators of this important drug target.

The protocol described herein utilizes a no-wash, fluorescence-based assay format, making it amenable to high-throughput screening (HTS).[4][5] Cells are loaded with Fluo-4 AM, a cell-permeant dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium.[6][7] The change in fluorescence, directly proportional to the increase in intracellular calcium concentration, is monitored in real-time using a fluorescence microplate reader.

Data Presentation

The following table summarizes the key quantitative data for WAY-161503 as a 5-HT_{2C} receptor agonist, which can be used for comparison and validation of experimental results.

Parameter	Value	Cell Line	Reference
EC50 (Calcium Mobilization)	0.8 nM	CHO cells expressing human 5-HT2C receptors	[1]
EC50 (Inositol Phosphate Formation)	8.5 nM	CHO cells expressing human 5-HT2C receptors	[1]
Ki (5-HT2C Receptor Binding)	3.3 ± 0.9 nM	CHO cells expressing human 5-HT2C receptors	[1]
Ki (5-HT2A Receptor Binding)	18 nM	CHO cells expressing human 5-HT2A receptors	[1]
Ki (5-HT2B Receptor Binding)	60 nM	CHO cells expressing human 5-HT2B receptors	[1]

Experimental Protocols

This protocol is optimized for a 96-well microplate format but can be adapted for 384-well plates.

Materials

- WAY-161503 hydrochloride (or other salt form)
- Cell line expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293)
- Fluo-4 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Dimethyl sulfoxide (DMSO)

- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm

Methods

1. Cell Preparation:

- The day before the assay, seed cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 μ L of growth medium.[\[5\]](#)
- Incubate the plate overnight at 37°C in a humidified atmosphere of 5% CO₂.

2. Preparation of Reagents:

- WAY-161503 Stock Solution: Prepare a 10 mM stock solution of WAY-161503 in DMSO. Store at -20°C.
- Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.[\[7\]](#)
- Pluronic F-127 Stock Solution: Prepare a 10% (w/v) solution of Pluronic F-127 in DMSO.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
- Dye Loading Solution: Prepare the dye loading solution immediately before use. For one 96-well plate, mix 20 μ L of Fluo-4 AM stock solution with 10 mL of Assay Buffer. The addition of Pluronic F-127 to a final concentration of 0.02-0.04% can aid in dye loading.[\[5\]](#)

3. Dye Loading:

- On the day of the assay, remove the growth medium from the cell plate.
- Add 100 μ L of the freshly prepared dye loading solution to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.[\[6\]](#)
- After the incubation, allow the plate to equilibrate to room temperature for at least 15 minutes.

4. Calcium Mobilization Assay:

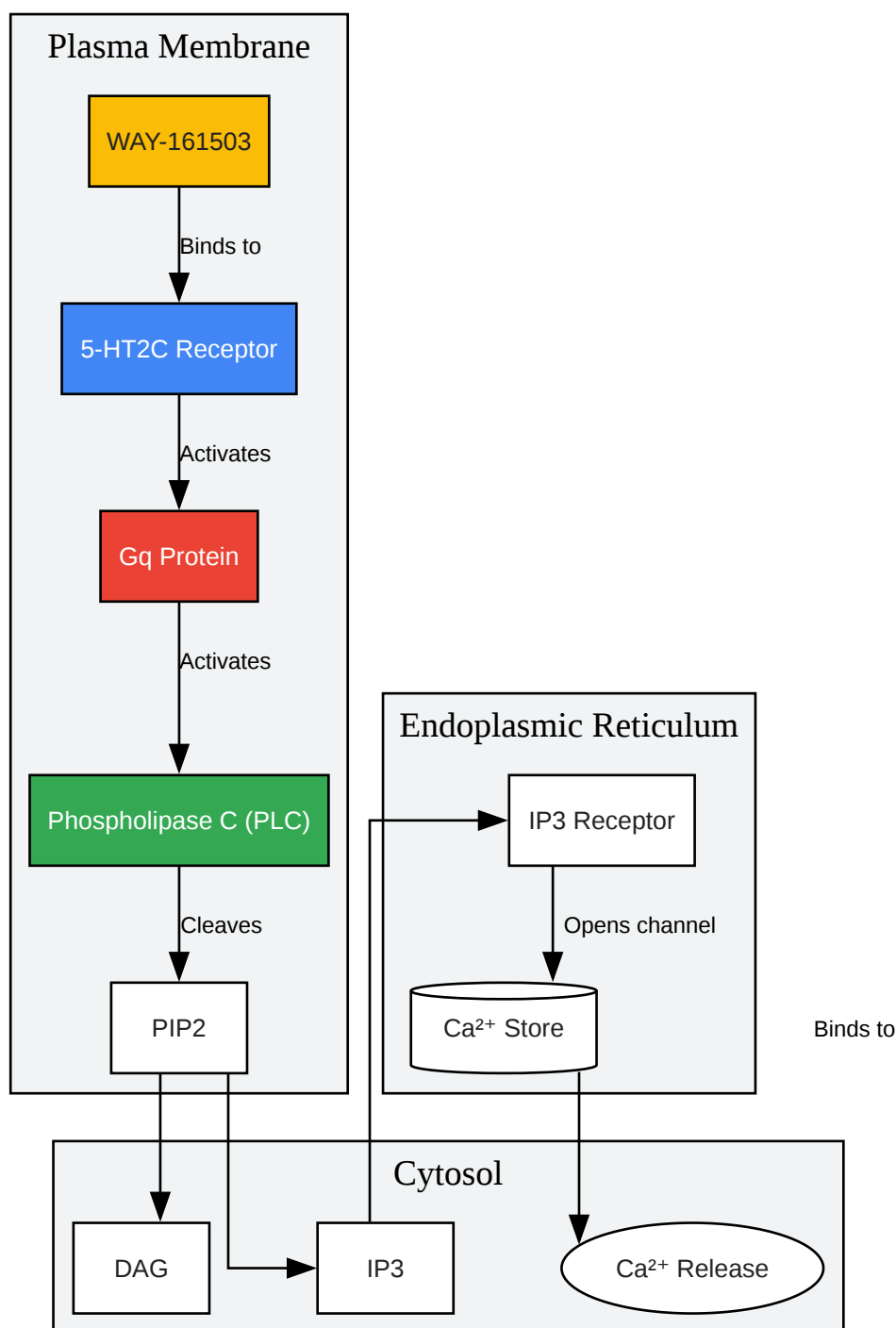
- Prepare a dilution series of WAY-161503 in Assay Buffer in a separate 96-well plate (the "compound plate"). A typical concentration range would be from 1 pM to 10 μ M.
- Place the cell plate into the fluorescence microplate reader.
- Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Program the instrument to add a defined volume (e.g., 20 μ L) of the WAY-161503 dilutions from the compound plate to the cell plate.
- Continue to record the fluorescence intensity for at least 120 seconds after compound addition to capture the peak calcium response.

5. Data Analysis:

- The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence.
- Plot the fluorescence change against the logarithm of the WAY-161503 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

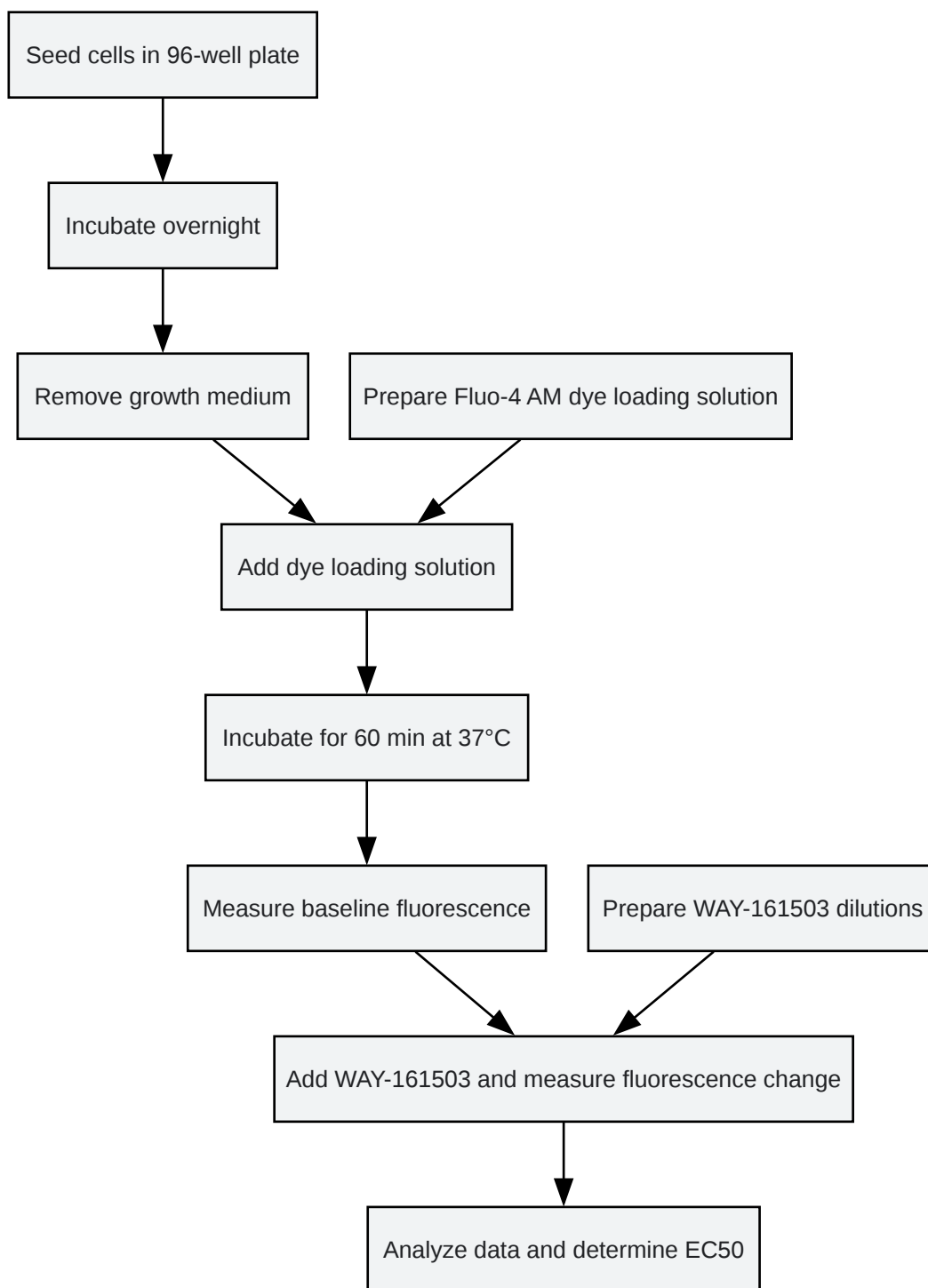
Signaling Pathway of WAY-161503-Induced Calcium Mobilization



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Caption: WAY-161503 signaling pathway leading to calcium release.

Experimental Workflow for Calcium Mobilization Assay



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Caption: Workflow for the WAY-161503 calcium mobilization assay.

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